2-(4-Chloro-benzyl)-benzooxazol-5-ylamine is an organic compound with significant relevance in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a benzooxazole moiety, which is known for its biological activity and potential therapeutic applications. The presence of the 4-chlorobenzyl group enhances its chemical properties and biological interactions.
The synthesis of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine typically begins with 4-chlorobenzyl chloride and 2-aminobenzooxazole as starting materials. These precursors are readily available in chemical supply catalogs, making the compound accessible for research and development purposes.
This compound falls under the category of heterocyclic compounds, specifically benzoxazoles, which are characterized by a fused benzene and oxazole ring system. Benzoxazoles are often studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine can be achieved through several methods, with one common approach involving nucleophilic substitution reactions. The reaction typically proceeds as follows:
The reaction conditions may include:
The molecular formula of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine is CHClNO. The structure features:
The structural properties can be analyzed using techniques such as:
These techniques provide insights into the compound's functional groups and confirm its identity.
2-(4-Chloro-benzyl)-benzooxazol-5-ylamine can participate in various chemical reactions, including:
The reactivity of this compound may be influenced by:
The mechanism of action for compounds like 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that benzoxazole derivatives can exhibit significant biological activity, including inhibition of human glutathione S-transferase P1-1, which is implicated in drug metabolism and resistance .
Common physical properties include:
Important chemical properties include:
Relevant data from literature can provide specific values for these properties to aid in practical applications.
2-(4-Chloro-benzyl)-benzooxazol-5-ylamine has potential applications in various fields:
Research continues to explore its efficacy and safety profiles to identify possible therapeutic uses in treating conditions such as cancer or infectious diseases.
2-(4-Chloro-benzyl)-benzooxazol-5-ylamine exhibits structural homology to potent benzothiazole-based monoamine oxidase-B (MAO-B) inhibitors documented in recent literature. Although direct enzymatic data for this specific compound is limited, structural analog studies reveal that the chloro-benzyl substitution pattern enhances selective MAO-B inhibition. The chloro substituent at the para-position of the benzyl ring optimizes hydrophobic interactions within the MAO-B active site, particularly with residues Ile199 and Tyr326 that constitute the enzyme's substrate gating mechanism [1] [8].
Comparative analysis of benzoxazole derivatives demonstrates IC~50~ values in the nanomolar range (0.062–1.674 µM) for MAO-B inhibition, surpassing reference compounds like rasagiline (IC~50~ = 0.0953 µM) in optimized analogs [1]. The benzoxazole core enables π-π stacking with FAD cofactors, while the chloro-benzyl moiety occupies the entrance cavity of MAO-B, restricting substrate access. This inhibition mechanism elevates synaptic dopamine concentrations, offering symptomatic relief in Parkinson’s disease by countering dopaminergic neuron degeneration [4] [8].
Table 1: MAO-B Inhibitory Activity of Structural Analogs
Compound Scaffold | Substituent (R) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
---|---|---|---|
2-(4-(Benzyloxy)phenyl)benzothiazole | 4-F | 0.062 | >160 |
2-(4-(Benzyloxy)phenyl)benzothiazole | 4-Cl | 0.314 | >31 |
2-(4-(Benzyloxy)phenyl)benzothiazole | 3-CF~3~ | 0.951 | >10 |
Reference: Rasagiline | - | 0.095 | >100 |
Benzoxazole derivatives demonstrate broad-spectrum antitumor activity by modulating oncogenic signaling cascades. 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine’s chloro-benzyl group enhances cellular uptake and facilitates interaction with kinase domains. In pancreatic cancer (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) models, structural analogs suppress NF-κB nuclear translocation by inhibiting IκB kinase (IKK), thereby reducing transcription of pro-survival genes (e.g., Bcl-2, cyclin D1) [7].
Simultaneously, these compounds inhibit PI3K/Akt phosphorylation, disrupting downstream effectors like mTOR and GSK-3β. This dual inhibition induces apoptosis via caspase-3/7 activation while suppressing epithelial-mesenchymal transition. Meta-substituted derivatives (e.g., m-NHCOCH~3~) demonstrate synergy with gemcitabine, enhancing cytotoxicity 2.3-fold in BxPC-3 pancreatic adenocarcinoma cells through JNK/p38 MAPK hyperactivation. Sustained JNK phosphorylation promotes pro-apoptotic Bim expression and autophagy induction [7].
Table 2: Antiproliferative Effects of Benzoxazole/Benzothiazole Derivatives
Cancer Cell Line | Derivative Substituent | IC~50~ (µM) | Key Pathway Modulated |
---|---|---|---|
BxPC-3 (Pancreatic) | m-NHCOCH~3~ | 18.7 | PI3K/Akt ↓, JNK/p38 ↑ |
PTJ64i (Paraganglioma) | p-CF~3~ | 22.4 | NF-κB ↓, Bcl-2 ↓ |
AsPC-1 (Pancreatic) | m-CF~3~ | 25.9 | Akt/mTOR ↓, LC3-II ↑ |
The 5-amine group of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine confers significant antioxidant capacity, as validated in oxygen radical absorbance capacity (ORAC) assays of analogous compounds (2.13–2.48 Trolox equivalents) [1]. This moiety scavenges hydroxyl radicals and peroxynitrite, reducing oxidative damage to neuronal lipids and mitochondria. In dopaminergic neuron models, benzoxazole derivatives chelate redox-active metals (Cu^2+^, Fe^2+^), inhibiting Fenton reaction-driven ROS generation and preventing mitochondrial permeability transition pore opening [1] [4].
Moreover, chloro-benzyl benzoxazoles reduce α-synuclein fibrillization by 40–65% in thioflavin-T assays. Molecular dynamics simulations indicate hydrophobic interactions between the chloro-benzyl group and α-synuclein’s NAC (non-amyloid-β component) domain, blocking β-sheet stacking. This inhibition of toxic oligomer formation preserves synaptic vesicle trafficking and neuronal function in Parkinsonian models [1] [4].
Chronic neuroinflammation is attenuated by 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine through microglial deactivation. In lipopolysaccharide (LPS)-stimulated microglia, benzoxazole analogs suppress pro-inflammatory mediator synthesis: TNF-α (↓52–68%), IL-1β (↓49–73%), and nitric oxide (↓57–80%) [1] [2]. This occurs via inhibition of TLR4/MyD88 complex formation and subsequent NF-κB nuclear translocation.
The chloro substituent enhances compound diffusion across the blood-brain barrier (validated in PAMPA-BBB assays; Pe = 8.7 × 10^−6^ cm/s for analogs), enabling direct CNS action. Downregulation of microglial NADPH oxidase (NOX2) further reduces superoxide generation, breaking the cycle of oxidative stress and neuroinflammation in neurodegenerative pathologies [1] [2].
2-(4-Chloro-benzyl)-benzooxazol-5-ylamine exemplifies strategic optimization of heterocyclic scaffolds for multifunctionality. Replacing benzothiazole’s sulfur with oxygen in benzoxazole marginally reduces MAO-B affinity (ΔIC~50~ = +0.12 µM) but enhances aqueous solubility (logP decreased by 0.8 units) and antioxidant efficacy due to the oxazole’s lower electronegativity [1] [2] [9].
Key structure-activity relationships (SAR) include:
Table 3: Comparative Pharmacological Profiles of Key Analogues
Scaffold | MAO-B IC50 (µM) | ORAC (Trolox Eq.) | α-Synuclein Inhibition (%) | TNF-α Reduction (%) |
---|---|---|---|---|
Benzothiazole (4-F-benzyl) | 0.062 | 2.27 | 65 | 68 |
Benzoxazole (4-Cl-benzyl) | 0.18* | 2.41* | 58* | 62* |
Unsubstituted Benzoxazole | >10 | 1.02 | 12 | 19 |
Predicted values based on structural extrapolation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: